

"Methyl 3,4,5-trimethoxycinnamate" literature review and historical context

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Compound of Interest

Compound Name: **Methyl 3,4,5-trimethoxycinnamate**

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An In-Depth Technical Guide to **Methyl 3,4,5-trimethoxycinnamate**: From Synthesis to Pharmacological Applications

Authored by a Senior Application Scientist Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern drug discovery, certain molecular frameworks consistently emerge as "privileged scaffolds" – structures that are capable of binding to multiple, diverse biological targets and exhibiting a wide range of pharmacological activities. **Methyl 3,4,5-trimethoxycinnamate**, a naturally occurring phenylpropanoid ester, represents one such compelling scaffold.^[1] Historically rooted in traditional medicine through its presence in various medicinal plants, this compound and its parent acid, 3,4,5-trimethoxycinnamic acid (TMCA), have garnered significant scientific interest.^{[2][3]} This guide aims to provide a comprehensive technical overview of **methyl 3,4,5-trimethoxycinnamate**, from its synthesis and chemical characterization to its multifaceted biological activities, offering researchers, scientists, and drug development professionals a detailed resource to support further investigation and application.

Section 1: Historical Context and Natural Occurrence

The scientific journey of **methyl 3,4,5-trimethoxycinnamate** is intrinsically linked to the study of its precursors, particularly 3,4,5-trimethoxycinnamic acid (TMCA). TMCA is a known active metabolite from the root of *Polygala tenuifolia*, a plant utilized in traditional Chinese medicine for treating conditions like insomnia, headache, and epilepsy.[2][3] This historical medicinal use prompted scientific exploration into its constituent compounds to elucidate their pharmacological properties.[3]

Methyl 3,4,5-trimethoxycinnamate has been isolated from a variety of plant species, highlighting its distribution in the plant kingdom. Notably, it has been identified in plants from the *Piper* genus, such as *Piper longum* (long pepper) and *Piper arborescens*.[3][4] Its natural occurrence in plants with a history of medicinal use underscores the long-standing human interaction with this compound.[3]

Biosynthetic Pathway

The biosynthesis of **methyl 3,4,5-trimethoxycinnamate** in plants originates from the shikimic acid pathway, which produces the aromatic amino acid phenylalanine.[5] Phenylalanine is then converted to cinnamic acid, which undergoes a series of hydroxylation and methylation reactions. A key intermediate in this pathway is sinapic acid (3,5-dimethoxy-4-hydroxycinnamic acid), which is subsequently methylated to form 3,4,5-trimethoxycinnamic acid.[3] The final step involves the esterification of the carboxyl group of 3,4,5-trimethoxycinnamic acid with methanol to yield **methyl 3,4,5-trimethoxycinnamate**.[3]



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Caption: Biosynthetic pathway of **Methyl 3,4,5-trimethoxycinnamate**.

Section 2: Chemical Synthesis

The laboratory synthesis of **methyl 3,4,5-trimethoxycinnamate** can be achieved through several routes, most commonly involving the esterification of its carboxylic acid precursor.

Synthesis of the Precursor: 3,4,5-trimethoxycinnamic acid (TMCA)

A green and accessible method for synthesizing TMCA is through a Knoevenagel condensation of 3,4,5-trimethoxybenzaldehyde with malonic acid, using an inorganic ammonia salt as a catalyst.^[6] This approach avoids the use of hazardous reagents like pyridine and piperidine.^[6]

Experimental Protocol: Green Knoevenagel Condensation for TMCA Synthesis^[6]

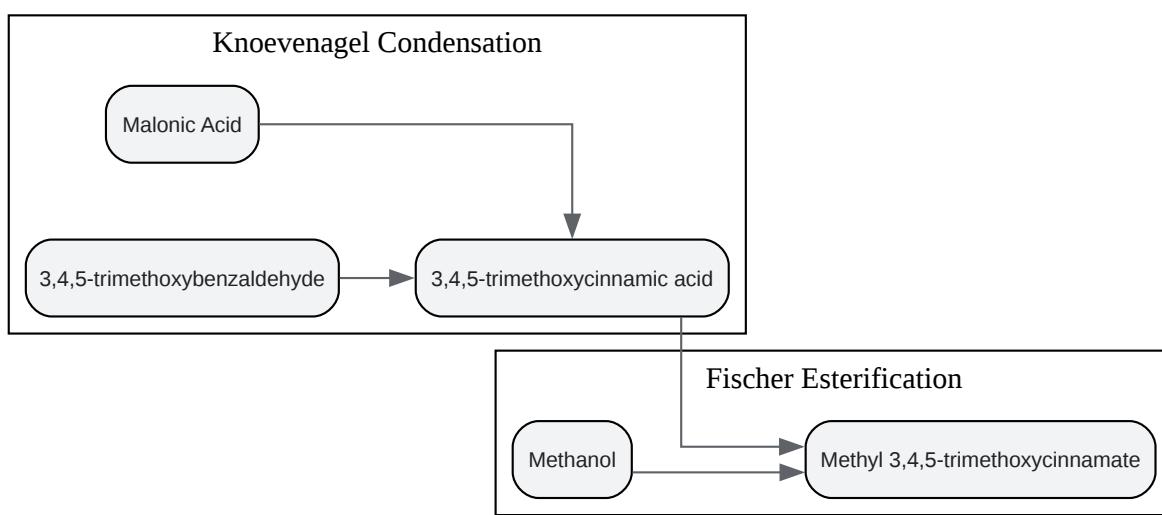
- Combine 3,4,5-trimethoxybenzaldehyde (1.0 equiv), malonic acid (1.2 equiv), and ammonium bicarbonate (0.4 equiv) in a test tube.
- Add a minimal amount of ethyl acetate (EtOAc) to the solids.
- Suspend the test tube in an oil bath preheated to 140°C.
- Allow the reaction to proceed for approximately 2 hours, during which gas evolution will be observed.
- After cooling, dissolve the resulting semi-solid mass in a saturated sodium bicarbonate solution.
- Wash the aqueous solution with EtOAc to remove unreacted aldehyde and impurities.
- Acidify the aqueous solution to a pH of 2 using 6M HCl to precipitate the 3,4,5-trimethoxycinnamic acid.
- Filter the precipitate and wash with water.
- Recrystallize the crude product from a water:ethanol mixture (e.g., 4:1) to obtain pure, white crystals of TMCA.

Synthesis of Methyl 3,4,5-trimethoxycinnamate

The most direct method for the synthesis of **methyl 3,4,5-trimethoxycinnamate** is the Fischer esterification of 3,4,5-trimethoxycinnamic acid.^{[3][7]}

Experimental Protocol: Fischer Esterification^[7]

- Dissolve 3,4,5-trimethoxycinnamic acid (1.0 equiv) in anhydrous methanol.
- Carefully add a catalytic amount of concentrated sulfuric acid (e.g., ~0.1 equiv).
- Reflux the mixture for an extended period (e.g., 18 hours).
- Upon cooling to room temperature, the methyl ester product may precipitate out of the solution.
- For complete recovery, the remaining methanol can be evaporated, and the residue worked up by adding a saturated sodium bicarbonate solution and extracting with an organic solvent like ethyl acetate.
- The combined organic extracts are then washed with brine, dried over a drying agent (e.g., MgSO_4), filtered, and the solvent is evaporated.
- The crude product can be purified by recrystallization from a methanol:water mixture.



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Caption: Synthetic routes to **Methyl 3,4,5-trimethoxycinnamate**.

Section 3: Physicochemical and Spectroscopic Characterization

The unambiguous identification of synthesized **methyl 3,4,5-trimethoxycinnamate** is crucial and is achieved through a combination of physical and spectroscopic methods.

Table 1: Physicochemical Properties of **Methyl 3,4,5-trimethoxycinnamate**

Property	Value	Reference
Molecular Formula	C ₁₃ H ₁₆ O ₅	[4]
Molecular Weight	252.26 g/mol	[4]
Physical Description	Solid	[4]
Melting Point	99 - 100 °C	[4]
IUPAC Name	methyl (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate	[4]

Table 2: Spectroscopic Data for **Methyl 3,4,5-trimethoxycinnamate**

Technique	Key Data Points	Reference
¹ H NMR	δ (ppm): ~7.6 (d, 1H, vinylic), ~6.7 (s, 2H, aromatic), ~6.3 (d, 1H, vinylic), ~3.9 (s, 9H, methoxy), ~3.8 (s, 3H, ester methyl)	[8]
¹³ C NMR	δ (ppm): ~167 (C=O), ~153 (aromatic C-O), ~147 (vinyllic CH), ~140 (aromatic C), ~129 (aromatic C), ~116 (vinyllic CH), ~105 (aromatic CH), ~61 (methoxy), ~56 (methoxy), ~52 (ester methyl)	[8]
IR (cm^{-1})	~1710 (C=O stretch), ~1630 (C=C alkene stretch), ~1580, 1500 (C=C aromatic stretch), ~1250, 1125, 1000 (C-O stretch), ~985 (=C-H out-of-plane bend)	[8]
Mass Spec (EI)	m/z: 252 (M^+), 221 ($[\text{M}-\text{OCH}_3]^+$), 193	[8]

Section 4: Pharmacological Activities and Mechanisms of Action

Cinnamic acid and its derivatives have long been recognized for their diverse pharmacological properties, and **methyl 3,4,5-trimethoxycinnamate** is no exception.[9][10][11] Its therapeutic potential spans a wide array of disease areas.

Anti-inflammatory and Antioxidant Effects

Methyl 3,4,5-trimethoxycinnamate has demonstrated notable anti-inflammatory and antioxidant activities.[1][12] It can suppress inflammation in macrophages and has shown

considerable antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.[9][12]

Anticancer and Cytotoxic Activity

Derivatives of TMCA, including esters and amides, have been extensively studied for their antitumor properties.[2][13] Some synthetic derivatives have shown significant cytotoxic activity against various cancer cell lines, including prostate, gastric, lung, and breast cancer.[2] The mechanisms often involve the induction of apoptosis and cell cycle arrest.[2]

Central Nervous System (CNS) Activity

TMCA and its derivatives exhibit significant effects on the central nervous system.[2]

- Cognitive Enhancement: Recent research has highlighted the role of **methyl 3,4,5-trimethoxycinnamate** in enhancing long-term potentiation (LTP) in the hippocampus.[14] It is believed to act through the PKA pathway and by increasing the amount of GluA1 on the synapse, suggesting its potential as a cognitive enhancer, particularly in the context of neurodegenerative diseases like Alzheimer's.[14]
- Antinarcotic Effects: A series of 3,4,5-trimethoxycinnamic acid derivatives have been synthesized and evaluated for their ability to suppress morphine dependence.[15] These compounds were found to have a high affinity for the serotonergic 5-HT_{1A} receptor, suggesting a potential mechanism for their antinarcotic effects.[15][16]

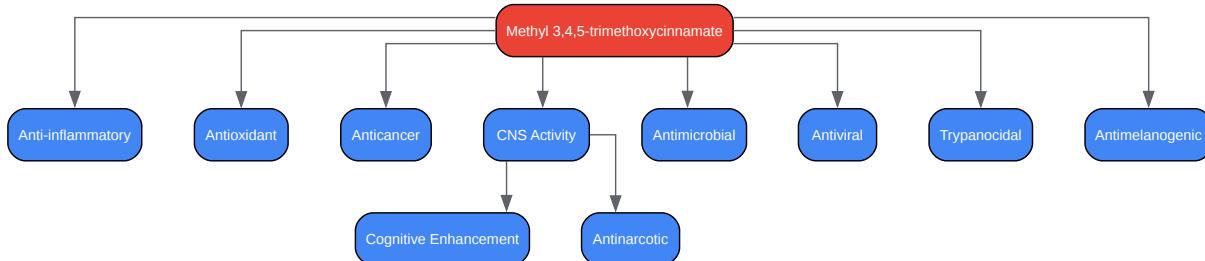
Antimicrobial and Antiviral Activity

The cinnamate scaffold is known to possess antimicrobial properties.[11] TMCA esters have been reported to have antiviral activity, including against Hepatitis B virus (HBV).[2]

Other Biological Activities

- Trypanocidal Activity: Inspired by the structure of piperazine, a naturally occurring cinnamamide, esters of 3,4,5-trimethoxycinnamic acid have been investigated for their activity against *Trypanosoma cruzi*, the parasite responsible for Chagas disease.[17] Some analogues have shown promising trypanocidal effects, potentially through a multi-target mechanism involving oxidative stress and mitochondrial damage.[17]

- Antimelanogenic Effects: **Methyl 3,4,5-trimethoxycinnamate** has been shown to inhibit melanin production in melanoma cells by reducing tyrosinase activity and expression.[12] This, coupled with its antioxidant properties, suggests its potential use as a hypopigmenting agent in skincare formulations.[5][12]



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Caption: Overview of the pharmacological activities of **Methyl 3,4,5-trimethoxycinnamate**.

Section 5: Future Perspectives and Conclusion

Methyl 3,4,5-trimethoxycinnamate stands out as a versatile and promising molecule in the field of drug discovery and development. Its diverse pharmacological profile, coupled with its natural origin and amenability to chemical synthesis and modification, makes it an attractive starting point for the development of new therapeutic agents. Future research should focus on elucidating the precise molecular mechanisms underlying its various biological activities, optimizing its structure to enhance potency and selectivity for specific targets, and conducting preclinical and clinical studies to validate its therapeutic potential. The wealth of information available on this "privileged scaffold" provides a solid foundation for its continued exploration and application in addressing a range of human diseases.

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